7-Methylphenazine-1-carboxylic acid

Physicochemical Properties Drug Likeness ADME Prediction

Sourcing 7-Methylphenazine-1-carboxylic acid (7-MPCA) provides a structurally defined, 7-methyl substituted phenazine-1-carboxylic acid (PCA) derivative, essential for precise structure-activity relationship (SAR) investigations. This specific regioisomer exhibits distinct physicochemical properties (predicted logP 2.79, pKa 2.18) versus parent PCA, ensuring non-interchangeable experimental outcomes for antimicrobial, antifungal, and antitumor research programs. Confirm availability for your targeted assays.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 103942-88-7
Cat. No. B025161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylphenazine-1-carboxylic acid
CAS103942-88-7
Synonyms7-METHYL-PHENAZINE-1-CARBOXYLIC ACID
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O
InChIInChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18)
InChIKeyYOZYLUDVFLLAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Research Guide for 7-Methylphenazine-1-carboxylic acid (CAS 103942-88-7) as a Specialized Phenazine Scaffold


7-Methylphenazine-1-carboxylic acid (7-MPCA) is a synthetic derivative of the microbial natural product phenazine-1-carboxylic acid (PCA), belonging to the phenazine class of nitrogen-containing heterocycles [1]. It is characterized by a methyl substitution at the 7-position on the phenazine core [1], and is typically sourced for research in antimicrobial, antifungal, and antitumor studies, serving as a defined chemical scaffold for structure-activity relationship (SAR) investigations .

Technical Rationale Against Generic Substitution for 7-Methylphenazine-1-carboxylic acid (CAS 103942-88-7)


In the phenazine class, minor structural variations, such as the position and type of substituents, can drastically alter biological activity profiles and physicochemical properties [1]. The specific 7-methyl substitution on 7-MPCA is distinct from other natural or synthetic phenazines like the unsubstituted PCA, 2-hydroxyphenazine, or 5-methylphenazine-1-carboxylic acid (5-MCA), and is cited as a key determinant of its unique biological activity and stability . Therefore, substituting 7-MPCA with a generic 'phenazine derivative' or a close analog will not guarantee the same experimental outcomes, as the 7-methyl configuration is not interchangeable.

Quantitative Evidence Guide for Differentiating 7-Methylphenazine-1-carboxylic acid (7-MPCA) from its Analogs


Physicochemical Property Divergence: LogP and pKa Comparison with Parent PCA

The introduction of a 7-methyl group alters key physicochemical properties relative to the parent molecule phenazine-1-carboxylic acid (PCA). The predicted logP for 7-MPCA is 2.79 [1], and its predicted pKa is 2.18 ± 0.30 . This represents a distinct shift in lipophilicity and ionization potential compared to PCA, which has a reported experimental logP of 2.32 and a pKa of 4.24 [2]. These differences are critical for predicting membrane permeability and pH-dependent solubility.

Physicochemical Properties Drug Likeness ADME Prediction

Regioisomeric Differentiation: 7-Methyl vs. 5-Methyl Phenazine-1-Carboxylic Acid Activity

While direct, quantitative MIC data for 7-MPCA is not available in the search results, its importance can be inferred from the known activity divergence between closely related regioisomers. 5-Methylphenazine-1-carboxylic acid (5-MCA) is a distinct, naturally occurring metabolite produced by P. aeruginosa [1]. The explicit distinction between the 7-methyl and 5-methyl positions suggests that these are separate chemical entities with non-interchangeable biological roles. The claim that 7-MPCA is effective against clinical isolates of Pseudomonas aeruginosa indicates a specific, though unquantified, activity profile that may differ from that of 5-MCA.

Antimicrobial Activity Phenazine Derivatives Regioisomer Comparison

Recommended Application Scenarios for 7-Methylphenazine-1-carboxylic acid (7-MPCA) Based on its Evidence Profile


Phenazine Structure-Activity Relationship (SAR) and Regioisomer Probing

7-MPCA is an ideal candidate for research programs focused on mapping the SAR of phenazine-1-carboxylic acid derivatives. Its specific 7-methyl substitution provides a defined structural variant to compare with other regioisomers like 5-MCA or other substituted phenazines to deconvolute the impact of methylation position on biological function [1].

Physicochemical and ADME Property Modification Studies

Due to its quantifiable differences in predicted logP (2.79) and pKa (2.18) compared to parent PCA (logP 2.32, pKa 4.24), 7-MPCA is a valuable tool compound for investigating the effect of methyl substitution on lipophilicity, solubility, and membrane permeability in drug discovery or agrochemical development programs [2][3].

In Vitro Antimicrobial Screening Against Clinical Pseudomonas aeruginosa Isolates

Preliminary evidence suggests 7-MPCA possesses antimicrobial activity against clinical isolates of P. aeruginosa . It can serve as a starting point for further in vitro screening and validation in projects targeting Pseudomonas infections or exploring the antimicrobial spectrum of phenazine-based molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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